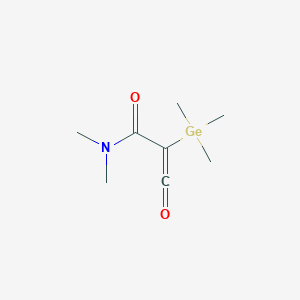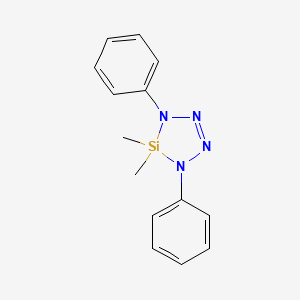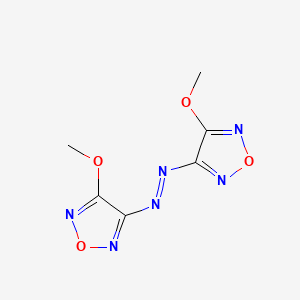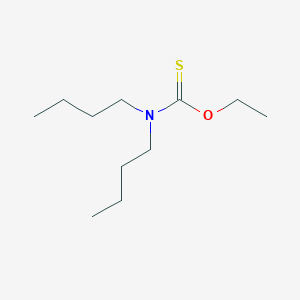![molecular formula C16H16N2O B14334853 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene CAS No. 111725-85-0](/img/structure/B14334853.png)
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene is a complex organic compound with a unique structure that includes a cyclopropyl group and an azoxybenzene moiety
Preparation Methods
The synthesis of 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene involves several steps. One common method includes the reaction of 1-methylcyclopropylbenzene with nitrosobenzene under specific conditions to form the azoxy compound. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azoxy group to an amine or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, altering the activity of target molecules. The cyclopropyl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene include:
1-Phenyl-1-methylcyclopropane: Lacks the azoxy group, making it less reactive in redox reactions.
Azoxybenzene: Does not have the cyclopropyl group, affecting its overall structure and reactivity. The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Properties
CAS No. |
111725-85-0 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[2-(1-methylcyclopropyl)phenyl]-oxido-phenyliminoazanium |
InChI |
InChI=1S/C16H16N2O/c1-16(11-12-16)14-9-5-6-10-15(14)18(19)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
DFVLBEYKRMACLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC=CC=C2[N+](=NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
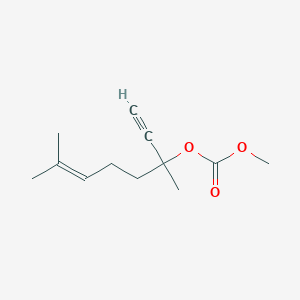
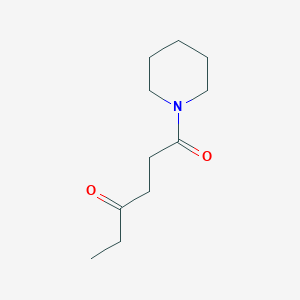
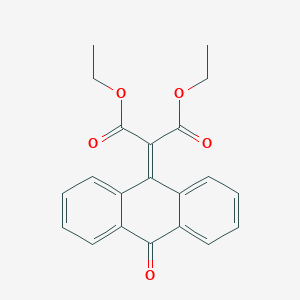

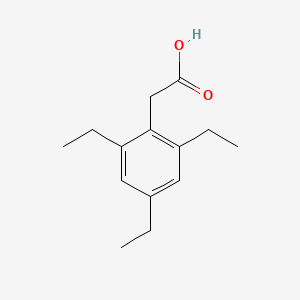
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
